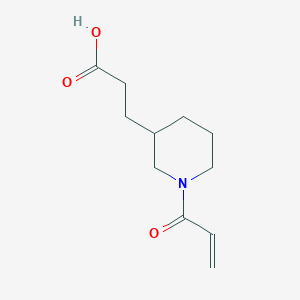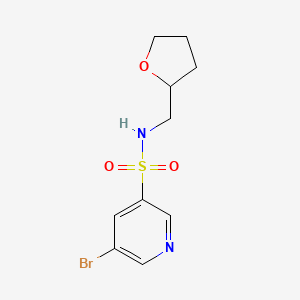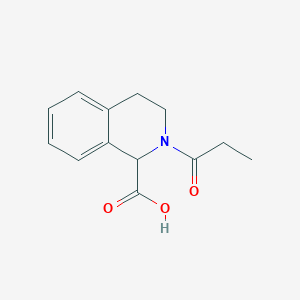
1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-3-(methylamino)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-3-(methylamino)propan-1-one, also known as Dimebon, is a small molecule drug that has been studied for its potential therapeutic effects in various neurological disorders. It was originally developed as an antihistamine and later found to have potential neuroprotective properties.
作用機序
The exact mechanism of action of 1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-3-(methylamino)propan-1-one is not fully understood, but it is thought to involve multiple targets in the brain, including the NMDA receptor, the sigma-1 receptor, and the histamine H1 receptor. 1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-3-(methylamino)propan-1-one has been shown to enhance the activity of these receptors and modulate various signaling pathways in the brain.
Biochemical and Physiological Effects:
1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-3-(methylamino)propan-1-one has been shown to improve mitochondrial function, reduce oxidative stress, and inhibit apoptosis in various cell and animal models. It has also been shown to increase levels of brain-derived neurotrophic factor (BDNF), a protein that is important for neuronal survival and function.
実験室実験の利点と制限
One advantage of using 1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-3-(methylamino)propan-1-one in lab experiments is its relatively low toxicity and good safety profile. However, its complex mechanism of action and multiple targets in the brain can make it difficult to interpret results and design experiments. Additionally, its low solubility and poor bioavailability can limit its use in certain experimental settings.
将来の方向性
Future research on 1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-3-(methylamino)propan-1-one could focus on further elucidating its mechanism of action and identifying specific targets in the brain. It could also explore its potential therapeutic effects in other neurological disorders, such as Parkinson's disease and amyotrophic lateral sclerosis (ALS). Additionally, studies could investigate the optimal dosing and administration of 1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-3-(methylamino)propan-1-one to maximize its therapeutic potential.
合成法
The synthesis of 1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-3-(methylamino)propan-1-one involves the reaction of 2,3-dimethoxybenzaldehyde with 1,2,3,4-tetrahydroisoquinoline in the presence of sodium borohydride. The resulting intermediate is then reacted with N-methyl-N-(3-chloropropyl)amine to yield 1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-3-(methylamino)propan-1-one.
科学的研究の応用
1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-3-(methylamino)propan-1-one has been extensively studied for its potential therapeutic effects in Alzheimer's disease, Huntington's disease, and other neurodegenerative disorders. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and has also demonstrated neuroprotective effects in models of Huntington's disease.
特性
IUPAC Name |
1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-3-(methylamino)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-16-6-4-15(18)17-7-5-11-8-13(19-2)14(20-3)9-12(11)10-17/h8-9,16H,4-7,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UILGXJUIZIJONZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC(=O)N1CCC2=CC(=C(C=C2C1)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-3-(methylamino)propan-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[1-[(E)-3-(5-chlorothiophen-2-yl)prop-2-enoyl]piperidin-3-yl]propanoic acid](/img/structure/B7588787.png)
![3-[1-(1,3,5-Trimethylpyrazole-4-carbonyl)piperidin-3-yl]propanoic acid](/img/structure/B7588790.png)
![3-[1-[(2-Propan-2-yl-1,3-thiazol-4-yl)methyl]piperidin-3-yl]propanoic acid](/img/structure/B7588798.png)


![N-(7-bicyclo[4.2.0]octa-1,3,5-trienylmethyl)-4-methylpyridin-2-amine](/img/structure/B7588830.png)
![N-[(3-bromothiophen-2-yl)methyl]-2-imidazol-1-ylethanamine](/img/structure/B7588837.png)





![N-[(3-bromothiophen-2-yl)methyl]-1-(2-chlorophenyl)methanamine](/img/structure/B7588870.png)